2-Iodo-4,5-dimethoxyphenol

Dopamine D1 receptor SPECT imaging Radioligand

2-Iodo-4,5-dimethoxyphenol (CAS 1806354-34-6) is a polysubstituted phenolic aryl iodide with the molecular formula C₈H₉IO₃ and a molecular weight of 280.06 g/mol. The compound features a phenolic -OH group at position 1, methoxy (-OCH₃) substituents at positions 4 and 5, and an iodine atom at position 2 of the benzene ring.

Molecular Formula C8H9IO3
Molecular Weight 280.06 g/mol
CAS No. 1806354-34-6
Cat. No. B3246983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4,5-dimethoxyphenol
CAS1806354-34-6
Molecular FormulaC8H9IO3
Molecular Weight280.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)I)OC
InChIInChI=1S/C8H9IO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3
InChIKeySOKBLRKWVKSRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4,5-dimethoxyphenol (CAS 1806354-34-6): Sourcing Profile for a 4,5-Dimethoxy-2-iodophenol Research Intermediate


2-Iodo-4,5-dimethoxyphenol (CAS 1806354-34-6) is a polysubstituted phenolic aryl iodide with the molecular formula C₈H₉IO₃ and a molecular weight of 280.06 g/mol . The compound features a phenolic -OH group at position 1, methoxy (-OCH₃) substituents at positions 4 and 5, and an iodine atom at position 2 of the benzene ring . This substitution pattern places it within the class of 2-iodo-4,5-dimethoxy-substituted aromatic building blocks—a scaffold that has been utilized in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radioligand development, as exemplified by the dopamine D1 receptor radioligand (+)-2-[¹²³I]A-69024, which incorporates the 2-iodo-4,5-dimethoxy-benzyl substructure [1].

Why Generic Substitution Fails for 2-Iodo-4,5-dimethoxyphenol: The Ortho-Iodo / 4,5-Dimethoxy Substitution Pattern Is Not Interchangeable


The 2-iodo-4,5-dimethoxy substitution pattern of this compound cannot be replaced by other dimethoxyphenol isomers (e.g., 2-iodo-4,6-dimethoxyphenol or 3-iodo-4,5-dimethoxyphenol) or by alternative halogen substituents without altering key structure-dependent properties . The ortho-iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the 4,5-dimethoxy arrangement directs electrophilic aromatic substitution and modulates the electron density of the ring differently than 3,5- or 4,6-substitution patterns . Furthermore, the 2-iodo-4,5-dimethoxybenzyl substructure has demonstrated specific, enantioselective binding to dopamine D1 receptors in vivo when elaborated into tetrahydroisoquinoline frameworks, with the regioisomeric placement of iodine and methoxy groups being critical for target engagement—the corresponding non-iodinated or regioisomeric analogs lose this pharmacological specificity [1].

Quantitative Evidence Guide: Measurable Differentiation of 2-Iodo-4,5-dimethoxyphenol from Its Closest Structural Comparators


Structural Enablement of Dopamine D1 Receptor Radioligand Scaffolds: 2-Iodo-4,5-dimethoxyphenol vs. Non-Iodinated 4,5-Dimethoxyphenol

The 2-iodo-4,5-dimethoxy-benzyl substructure—directly derivable from 2-iodo-4,5-dimethoxyphenol—is a critical pharmacophoric element in the dopamine D1 receptor radioligand (+)-2-[¹²³I]A-69024. In vivo biodistribution studies in rats demonstrated that this radioligand achieved 0.65 %ID/g striatal uptake at 5 min post-injection, with a striatum/cerebellar ratio reaching 3.9 at 30 min (indicating specific D1 receptor-mediated retention), and 68% striatal radioactivity displacement upon pre-administration of the D1 antagonist SCH 23390 [1]. In contrast, the pharmacologically inactive enantiomer (-)-2-[¹²³I]A-69024 (in which stereochemistry was inverted) produced a striatum/cerebellar ratio of approximately 1, confirming that the specific D1 binding is both enantioselective and dependent on the intact 2-iodo-4,5-dimethoxy-benzyl moiety [1]. Non-iodinated 4,5-dimethoxyphenol cannot serve as a precursor for this radiolabeled scaffold, as the iodine atom at the 2-position is essential for both ¹²³I incorporation and receptor binding affinity [2].

Dopamine D1 receptor SPECT imaging Radioligand Iodine-123

Aldehyde vs. Phenol Oxidation State: Synthetic Versatility Comparison of 2-Iodo-4,5-dimethoxyphenol with 2-Iodo-4,5-dimethoxybenzaldehyde (CAS 61203-53-0)

2-Iodo-4,5-dimethoxyphenol (CAS 1806354-34-6) and 2-iodo-4,5-dimethoxybenzaldehyde (CAS 61203-53-0) share the identical 2-iodo-4,5-dimethoxy substitution pattern but differ in oxidation state at position 1: phenol (-OH) vs. aldehyde (-CHO). The benzaldehyde analog has a well-characterized melting point of 128 °C [1], whereas no authoritative melting point data are available for the phenol analog in the CAS Common Chemistry database, indicating that the phenol's physical properties remain less documented—a factor relevant for quality control and formulation. The phenol -OH group provides orthogonal reactivity: it can undergo O-alkylation, O-acylation, or Mitsunobu coupling without affecting the aryl iodide moiety, whereas the aldehyde analog requires protective group strategies (e.g., acetal formation) to mask the -CHO during transformations targeting the iodine . This orthogonality enables the phenol to enter synthetic sequences that the aldehyde cannot, particularly in convergent syntheses where the phenolic -OH serves as a late-stage diversification handle .

Cross-coupling Building block Oxidation state Phenol

Molecular Weight Distinction from Non-Iodinated 4,5-Dimethoxyphenol: Impact on Reaction Stoichiometry and Purification

The molecular weight of 2-iodo-4,5-dimethoxyphenol (280.06 g/mol) is substantially higher than that of non-iodinated 4,5-dimethoxyphenol (154.16 g/mol, CAS 5150-42-5) , representing a mass increase of approximately 81.7%. This mass difference has practical consequences: (1) reaction stoichiometry calculations for cross-coupling reactions require accounting for the ~126 Da iodine mass contribution; (2) chromatographic retention (both TLC Rf and HPLC retention time) is significantly shifted, with the iodinated compound eluting later under reversed-phase conditions due to the hydrophobic iodine atom; and (3) LC-MS identification is unambiguous—the characteristic 1:1 isotope pattern of iodine (¹²⁷I) provides a distinctive mass spectral signature absent in the non-iodinated parent, enabling confident reaction monitoring .

Molecular weight Stoichiometry Purification Aryl iodide

Antitumor Activity of the Carboxylic Acid Analog: Class-Level Inference for 4,5-Dimethoxy-2-iodoaryl Derivatives

While no direct biological activity data are published for 2-iodo-4,5-dimethoxyphenol itself, class-level evidence from the carboxylic acid analog 4,5-dimethoxy-2-iodobenzoic acid (CAS 61203-48-3) demonstrates the biological relevance of the 4,5-dimethoxy-2-iodo substitution pattern. This analog has been reported to inhibit tumor cell proliferation by blocking DNA synthesis and transcription, and to bind receptor protein kinase C, a mechanism potentially responsible for its antitumor activity in murine experimental tumor models . The shared 2-iodo-4,5-dimethoxy pharmacophore between the phenol and the benzoic acid derivative suggests that the phenol may serve as a precursor for generating libraries of related antiproliferative agents through simple O-derivatization (e.g., esterification, etherification) without altering the bioactive 2-iodo-4,5-dimethoxy aromatic core .

Antitumor Protein kinase C DNA synthesis inhibition 4,5-Dimethoxy-2-iodobenzoic acid

Iodine as a Cross-Coupling Handle: 2-Iodo vs. 2-Bromo-4,5-dimethoxyphenol Reactivity in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), aryl iodides consistently exhibit higher reactivity than aryl bromides due to the weaker C-I bond (~57 kcal/mol) compared to the C-Br bond (~71 kcal/mol), leading to faster oxidative addition to Pd(0) [1]. For the 4,5-dimethoxyphenol scaffold, this translates to milder reaction conditions (lower temperature, shorter time, lower catalyst loading) when using the 2-iodo variant versus the hypothetical 2-bromo analog [1]. While no direct head-to-head kinetic comparison between 2-iodo-4,5-dimethoxyphenol and 2-bromo-4,5-dimethoxyphenol has been published, the well-established reactivity hierarchy (I > Br >> Cl) in Pd-catalyzed couplings constitutes strong class-level inference that the iodo derivative offers superior synthetic efficiency for C-C bond formation [2]. This advantage is particularly pronounced in Sonogashira couplings, where aryl iodides react at room temperature while aryl bromides typically require elevated temperatures (60-80 °C) [2].

Palladium catalysis Cross-coupling Aryl iodide Reactivity

Optimal Sourcing Scenarios for 2-Iodo-4,5-dimethoxyphenol (CAS 1806354-34-6): Where This Building Block Delivers Differentiated Value


SPECT Radioligand Development Targeting CNS Dopamine D1 Receptors

Research groups developing iodine-123 or iodine-131 labeled radioligands for dopamine D1 receptor SPECT imaging require the 2-iodo-4,5-dimethoxy-benzyl substructure as a precursor. The published in vivo validation of (+)-2-[¹²³I]A-69024—demonstrating 0.65 %ID/g striatal uptake, a striatum/cerebellar ratio of 3.9, and 68% specific displacement by SCH 23390 [1]—establishes this scaffold as an enantioselective D1 receptor-targeting moiety. 2-Iodo-4,5-dimethoxyphenol serves as the phenolic entry point for constructing such tetrahydroisoquinoline-based radioligands through O-alkylation and subsequent elaboration.

Medicinal Chemistry SAR Exploration of 4,5-Dimethoxy-2-iodoaryl Antitumor Agents

Medicinal chemists exploring structure-activity relationships around the antitumor 4,5-dimethoxy-2-iodoaryl chemotype—validated by 4,5-dimethoxy-2-iodobenzoic acid's reported inhibition of tumor cell proliferation via DNA synthesis blockade and protein kinase C binding —can employ 2-iodo-4,5-dimethoxyphenol as a derivatizable scaffold. The phenolic -OH permits O-acylation, O-alkylation, or sulfonylation to generate libraries of analogs while preserving the bioactive 2-iodo-4,5-dimethoxy aromatic core, enabling exploration of chemical space inaccessible from the carboxylic acid analog alone.

Multi-Step Convergent Organic Synthesis Requiring Orthogonal Functional Group Reactivity

In convergent synthetic strategies where both a cross-coupling handle (aryl iodide) and a nucleophilic oxygen functional group are required, 2-iodo-4,5-dimethoxyphenol offers orthogonal reactivity not available from the corresponding aldehyde (2-iodo-4,5-dimethoxybenzaldehyde, CAS 61203-53-0, mp 128 °C) [2]. The phenolic -OH can be selectively alkylated, acylated, or engaged in Mitsunobu reactions without affecting the iodine substituent, whereas the aldehyde analog requires protective group manipulation before such transformations can be performed. This orthogonality is particularly valuable in the late-stage diversification of complex natural product-like scaffolds.

Cross-Coupling-Intensive Synthetic Programs Requiring Mild Reaction Conditions

For synthetic programs involving sequential palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, or Heck reactions) on electron-rich aromatic substrates, the aryl iodide functionality of 2-iodo-4,5-dimethoxyphenol provides a reactivity advantage over the corresponding aryl bromide. The ~14 kcal/mol lower C-I bond dissociation energy enables oxidative addition to Pd(0) under milder conditions (room temperature for Sonogashira couplings vs. 60-80 °C typically required for aryl bromides) [3], reducing the risk of side reactions when other sensitive functional groups are present in the substrate.

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